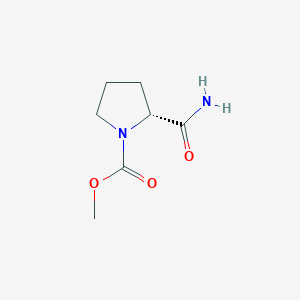
Methyl (R)-2-carbamoylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-2-carbamoylpyrrolidine-1-carboxylate is an organic compound with a unique structure that includes a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-carbamoylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a methylating agent. One common method is the reaction of ®-2-carbamoylpyrrolidine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-carbamoylpyrrolidine-1-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-2-carbamoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl ®-2-carbamoylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl ®-2-carbamoylpyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S)-2-carbamoylpyrrolidine-1-carboxylate: The enantiomer of the compound, with similar but distinct biological activities.
Ethyl ®-2-carbamoylpyrrolidine-1-carboxylate: A structurally similar compound with an ethyl ester group instead of a methyl ester.
Methyl ®-2-carbamoylpiperidine-1-carboxylate: A related compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Methyl ®-2-carbamoylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the ®-configuration and the carbamoyl and methyl ester groups make it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C7H12N2O3 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
methyl (2R)-2-carbamoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(11)9-4-2-3-5(9)6(8)10/h5H,2-4H2,1H3,(H2,8,10)/t5-/m1/s1 |
Clave InChI |
JASDYWILTVNTCX-RXMQYKEDSA-N |
SMILES isomérico |
COC(=O)N1CCC[C@@H]1C(=O)N |
SMILES canónico |
COC(=O)N1CCCC1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B11761126.png)
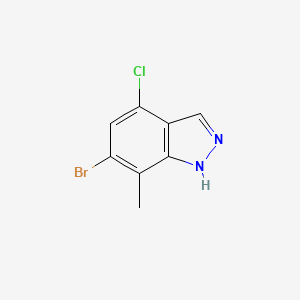
![[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium](/img/structure/B11761134.png)
![9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11761140.png)
![2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline](/img/structure/B11761146.png)
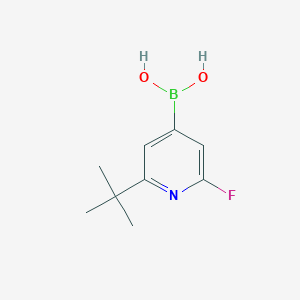
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11761155.png)
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761163.png)
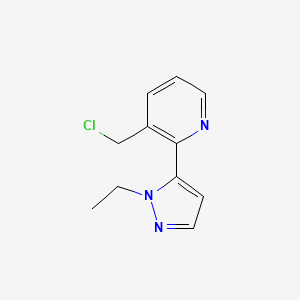
![4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761181.png)
![5-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11761182.png)
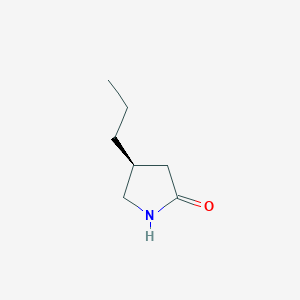
![8,8-Difluoro-2-azaspiro[4.5]decane](/img/structure/B11761192.png)
